molecular formula C19H22ClN5O2S B2388245 1-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 898345-34-1

1-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide

Cat. No. B2388245
CAS RN: 898345-34-1
M. Wt: 419.93
InChI Key: GTZRFXAMIBYTLU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on structurally related 1,2,4-triazole derivatives, such as the synthesis of novel heterocyclic compounds including piperazine and triazolo-pyrazine derivatives, has shown significant antimicrobial properties. These compounds were synthesized and evaluated against various bacterial and fungal strains, showing good to moderate activities, indicating their potential application in developing new antimicrobial agents (Bektaş et al., 2007); (Patil et al., 2021).

Molecular Docking Studies and Pharmacological Evaluation

Further research has focused on the molecular docking studies and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. These studies have identified compounds with superior antimicrobial properties and provided insights that could be useful for the development of more potent antimicrobial agents (Patil et al., 2021).

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, particularly those incorporating thiazolo and triazol rings, is of significant interest due to their potential pharmacological applications. These compounds have been synthesized through various chemical reactions and evaluated for their antimicrobial activities. This indicates a broad area of application in the search for new therapeutic agents (Awad et al., 1991); (Fandaklı et al., 2012).

Antitumor and Antimicrobial Activities

Enaminones have been used as building blocks for synthesizing substituted pyrazoles, demonstrating antitumor and antimicrobial activities. This highlights their importance in medicinal chemistry for the development of new drugs with potential cancer-fighting properties (Riyadh, 2011).

Inhibitors of Soluble Epoxide Hydrolase

The development of inhibitors for soluble epoxide hydrolase, utilizing triazinyl piperidine carboxamides, has been reported. These inhibitors have shown significant effects on serum biomarkers, indicating their potential application in various disease models (Thalji et al., 2013).

properties

IUPAC Name

1-[(3-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2S/c1-2-14-22-19-25(23-14)18(27)16(28-19)15(12-4-3-5-13(20)10-12)24-8-6-11(7-9-24)17(21)26/h3-5,10-11,15,27H,2,6-9H2,1H3,(H2,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZRFXAMIBYTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCC(CC4)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide

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